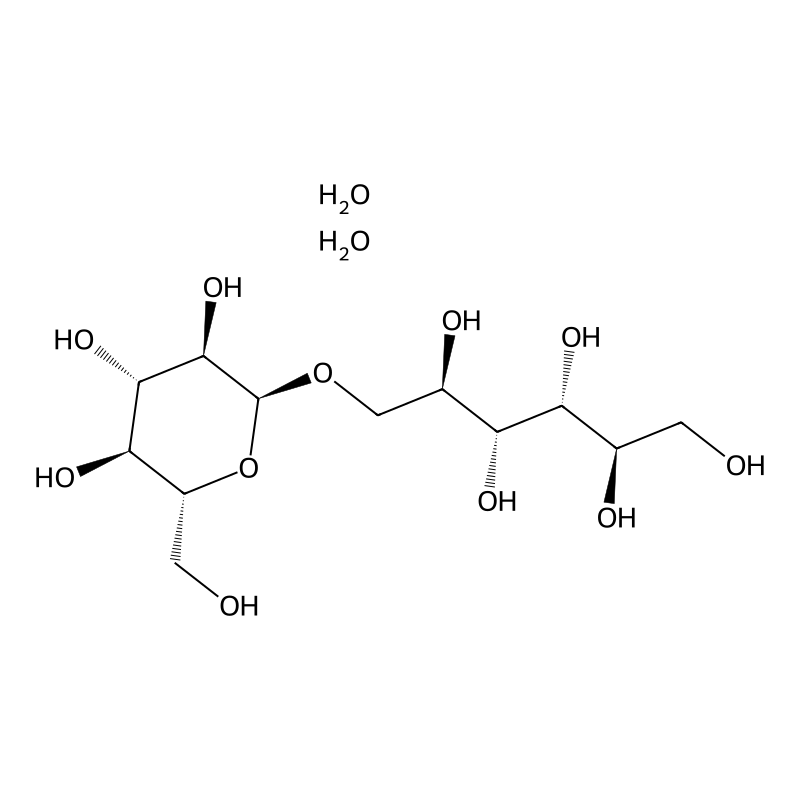

1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

While 1-O-alpha-D-Glucopyranosyl-D-mannitol dihydrate (often referred to by its common name, isomaltitol) itself has limited applications in scientific research, it is a component of a larger molecule called Isomalt (PubChem: ). Isomalt is a disaccharide alcohol, meaning it's a sugar substitute formed by two sugar molecules linked together. Here's a breakdown of its research applications:

Food Science Research

Isomalt is a popular sugar substitute due to its sweetness profile (around half as sweet as sucrose) and its low caloric content. Researchers in food science investigate its use in developing low-calorie food products (PubChem: ) while maintaining desirable taste and texture.

Dental Research

Isomalt's low carcinogenicity compared to regular sugar makes it a subject of interest in dental research. Studies explore its potential in reducing the formation of dental caries by limiting the growth of bacteria that thrive on sugar (Journal of Dentistry).

Pharmaceutical Research

Isomalt's functionality as a bulking agent and sugar alcohol has led to its use as a pharmaceutical excipient. Researchers are investigating its application in formulating tablets and capsules to improve stability and delivery of medications (International Journal of Pharmaceutics: ).

1-O-alpha-D-Glucopyranosyl-D-mannitol dihydrate is a disaccharide alcohol, specifically a glucosyl derivative of mannitol. Its molecular formula is C12H24O11, and it has a molecular weight of approximately 344.31 g/mol . This compound is characterized as a white to off-white solid with a melting point of around 162°C and is known to be hygroscopic, meaning it readily absorbs moisture from the air . It is commonly used in the food industry as a sugar substitute due to its sweetening properties and in the pharmaceutical industry as a tableting excipient, where it serves as a filler and binder in tablet formulations .

- Hydrolysis: In the presence of water and acids or enzymes, it can hydrolyze to yield D-mannitol and glucose.

- Oxidation: The hydroxyl groups in the molecule can be oxidized to form corresponding carbonyl compounds.

- Reduction: The carbonyl groups can be reduced back to alcohols under suitable conditions.

These reactions are significant in understanding its stability and reactivity in different environments, especially in food and pharmaceutical applications.

Research indicates that 1-O-alpha-D-Glucopyranosyl-D-mannitol dihydrate exhibits several biological activities. It functions as a prebiotic, promoting the growth of beneficial gut bacteria, which can enhance digestive health . Additionally, its low glycemic index makes it suitable for diabetic diets as it does not cause significant spikes in blood sugar levels. Furthermore, studies suggest potential antioxidant properties, which may provide protective effects against oxidative stress .

1-O-alpha-D-Glucopyranosyl-D-mannitol dihydrate has diverse applications across various industries:

- Food Industry: Used as a sugar substitute in low-calorie and diabetic-friendly products due to its sweetening properties without significant caloric content.

- Pharmaceutical Industry: Employed as an excipient in tablet formulations where it aids in the binding and stability of active ingredients.

- Nutraceuticals: Its role as a prebiotic makes it valuable in dietary supplements aimed at improving gut health.

Studies on the interactions of 1-O-alpha-D-Glucopyranosyl-D-mannitol dihydrate with other compounds reveal its potential synergistic effects. It has been shown to enhance the solubility and bioavailability of certain drugs when used as an excipient. Additionally, its interaction with gut microbiota can lead to improved metabolic profiles in subjects consuming it regularly .

1-O-alpha-D-Glucopyranosyl-D-mannitol dihydrate shares similarities with several other sugar alcohols and glycosides. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-O-alpha-D-Glucopyranosyl-D-glucitol | C12H24O11 | Similar structure but differs at the glycosidic bond position. |

| Isomalt (a mixture including 1-O-alpha-D-glucopyranosyl-D-mannitol) | C12H24O11 | Composed of both 1-O-alpha-D-glucopyranosyl-D-mannitol and 6-O-alpha-D-glucitol. |

| Sorbitol | C6H14O6 | A simple sugar alcohol used primarily as a sweetener; lacks glucopyranosyl group. |

| Xylitol | C5H12O5 | Another sugar alcohol with distinct sweetness properties; does not contain glucose moieties. |

The uniqueness of 1-O-alpha-D-Glucopyranosyl-D-mannitol dihydrate lies in its specific glycosidic linkage that provides distinct functional properties beneficial for both food and pharmaceutical applications .